![molecular formula C20H23FO2 B12612694 3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-78-9](/img/structure/B12612694.png)
3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a fluoro group at the 3-position, a heptyl chain at the 4’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, biphenyl, is brominated to introduce a bromine atom at the desired position.
Fluorination: The brominated biphenyl undergoes a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.
Heptylation: The fluorinated biphenyl is then subjected to a Friedel-Crafts alkylation reaction with heptyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the heptyl chain.
Carboxylation: Finally, the heptylated biphenyl is carboxylated using a carboxylation reagent, such as carbon dioxide, under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. The fluoro group can enhance the compound’s binding affinity and selectivity, while the heptyl chain can influence its hydrophobic interactions and membrane permeability. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a methyl group instead of a heptyl chain.
4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the fluoro group, affecting its chemical reactivity and biological activity.
3-Fluoro[1,1’-biphenyl]-4-carboxylic acid: Lacks the heptyl chain, influencing its physical properties and applications.
Uniqueness
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the heptyl chain influences its hydrophobic interactions and solubility. The carboxylic acid group provides additional sites for chemical modification and interaction with biological targets, making this compound versatile and valuable in various research and industrial applications.
属性
CAS 编号 |
920269-78-9 |
|---|---|
分子式 |
C20H23FO2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-fluoro-4-(4-heptylphenyl)benzoic acid |
InChI |
InChI=1S/C20H23FO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(20(22)23)19(21)14-17/h8-14H,2-7H2,1H3,(H,22,23) |
InChI 键 |
DBNHLTPJKKCXJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
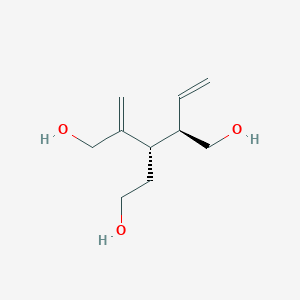

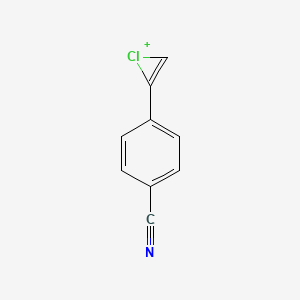
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
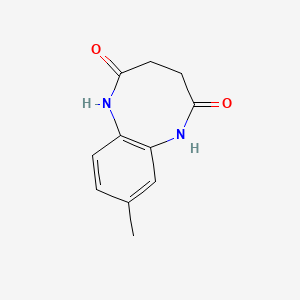
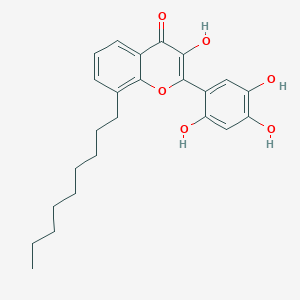



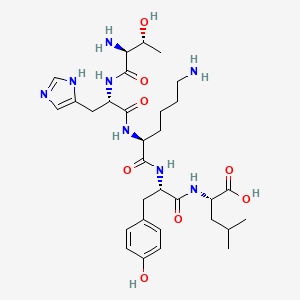
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
